Lipophilicity Modulation: LogP Reduction of ~1.8 Units Versus Reduced 1-[(4-Chlorophenyl)sulfonyl]-1,4-diazepane
The target compound exhibits a calculated LogP of 0.85, compared to 2.67 for the fully reduced analog 1-[(4-chlorophenyl)sulfonyl]-1,4-diazepane, representing a 1.82-unit reduction driven by the presence of the C5 ketone . This places the target compound closer to the optimal oral drug-likeness range (LogP 0–3), whereas the reduced analog approaches the upper limit and may exhibit excessive lipophilicity. The 4-nitro analog 1-[(4-nitrophenyl)sulfonyl]-1,4-diazepan-5-one has a LogP of 0.45, even lower but with a substantially larger TPSA of 109.6 Ų, which may compromise membrane permeability .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.8506 |
| Comparator Or Baseline | 1-[(4-Chlorophenyl)sulfonyl]-1,4-diazepane: LogP = 2.6715; 1-[(4-Nitrophenyl)sulfonyl]-1,4-diazepan-5-one: LogP = 0.45 |
| Quantified Difference | ΔLogP = -1.82 vs reduced analog; +0.40 vs 4-nitro analog |
| Conditions | Calculated LogP from molecular structure (ALogP / consensus LogP) |
Why This Matters
For medicinal chemistry procurement, LogP directly predicts oral absorption and permeability; the target compound's intermediate lipophilicity may offer a more favorable balance between solubility and membrane penetration than either comparator.
